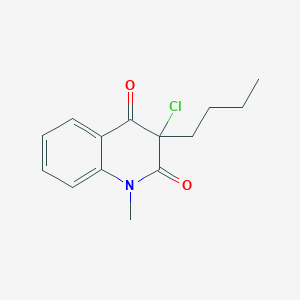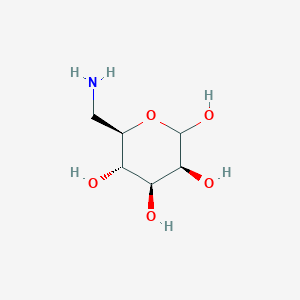
D-Mannojirimycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Mannojirimycin: is a polyhydroxylated piperidine alkaloid, structurally similar to glucose, where the oxygen atom in the pyranose ring is replaced by a nitrogen atom. This compound is known for its significant inhibitory activity against glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This compound is commonly found in certain plants and microorganisms, such as Bacillus and Streptomyces species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Mannojirimycin can be synthesized through various synthetic routes. One common method involves the biocatalytic generation of nitrogen-substituted cyclitols from simple starting materials like amino acids or glyceraldehyde derivatives. The synthesis typically involves multiple steps, including transamination, dephosphorylation, oxidation, cyclization, and reduction reactions .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. For example, Bacillus subtilis can be used to produce high quantities of this compound through a biosynthetic pathway that starts from D-glucose. The process involves glycolysis, transamination, dephosphorylation, and regio-selective oxidation, leading to the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: D-Mannojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as deoxymannojirimycin and other glycosidase inhibitors .
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Mannojirimycin is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions .
Biology: In biological research, this compound is used to study glycosidase enzymes and their inhibition. It serves as a tool to understand carbohydrate metabolism and enzyme-substrate interactions .
Medicine: this compound has therapeutic applications due to its glycosidase inhibitory activity. It is used in the treatment of diseases such as diabetes, viral infections, and certain types of cancer .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an additive in food products to regulate carbohydrate metabolism .
Wirkmechanismus
D-Mannojirimycin exerts its effects by inhibiting glycosidase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition leads to a decrease in the breakdown of carbohydrates, which can be beneficial in conditions like diabetes where glucose levels need to be controlled .
Vergleich Mit ähnlichen Verbindungen
1-Deoxynojirimycin: Another glycosidase inhibitor with a similar structure but different stereochemistry.
1-Deoxygalactonojirimycin: A stereoisomer of 1-deoxynojirimycin with different biological activity.
Uniqueness: D-Mannojirimycin is unique due to its specific inhibitory activity against certain glycosidases and its ability to be synthesized through various biocatalytic and chemical methods. Its structural similarity to glucose allows it to effectively mimic the substrate and inhibit enzyme activity .
Eigenschaften
Molekularformel |
C6H13NO5 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
(3S,4S,5S,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H13NO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6?/m1/s1 |
InChI-Schlüssel |
FXVPOMKTIZKCTJ-QTVWNMPRSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)N |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


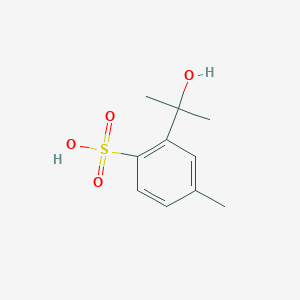

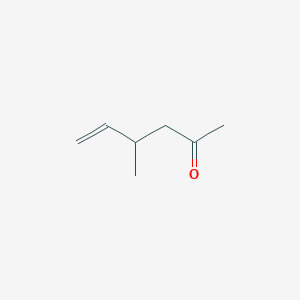
![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)

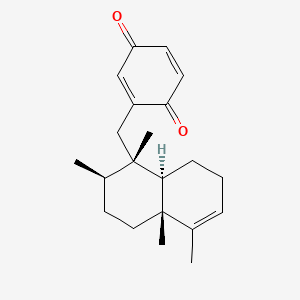
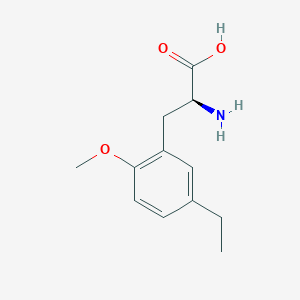
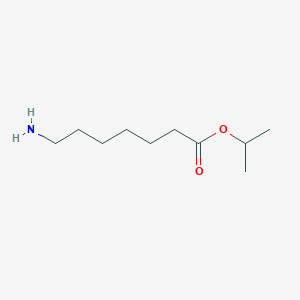
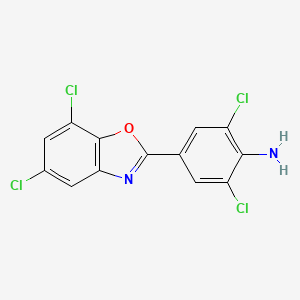

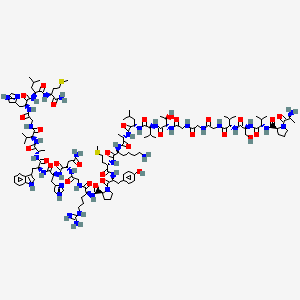

![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)
